3-Fluoro-4-methylbenzylzinc bromide 3-Fluoro-4-methylbenzylzinc bromide
Brand Name: Vulcanchem
CAS No.: 1431937-74-4
VCID: VC11652868
InChI: InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
SMILES: CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br
Molecular Formula: C8H8BrFZn
Molecular Weight: 268.4 g/mol

3-Fluoro-4-methylbenzylzinc bromide

CAS No.: 1431937-74-4

Cat. No.: VC11652868

Molecular Formula: C8H8BrFZn

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-methylbenzylzinc bromide - 1431937-74-4

Specification

CAS No. 1431937-74-4
Molecular Formula C8H8BrFZn
Molecular Weight 268.4 g/mol
IUPAC Name bromozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene
Standard InChI InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key OCBIPRKLJYQSGP-UHFFFAOYSA-M
SMILES CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br
Canonical SMILES CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 3-fluoro-4-methylbenzylzinc bromide consists of a benzyl group (C₆H₄(CH₃)F) attached to a zinc atom, which is further bonded to a bromide ion. The fluorine and methyl substituents on the aromatic ring influence electron distribution, altering the compound’s nucleophilicity and steric profile.

Key Properties:

  • Molecular Formula: C₈H₉BrFZn

  • Molecular Weight: 288.85 g/mol (calculated)

  • Exact Mass: 285.854 g/mol

  • LogP: ~3.6 (estimated based on analogues)

The fluorine atom’s electronegativity withdraws electron density, polarizing the benzyl-zinc bond, while the methyl group donates electrons via hyperconjugation, creating a balance that enhances stability during reactions .

Synthesis and Manufacturing

Synthetic Routes

3-Fluoro-4-methylbenzylzinc bromide is typically synthesized via two primary methods:

Direct Zinc Insertion

Reacting 3-fluoro-4-methylbenzyl bromide with zinc metal in anhydrous tetrahydrofuran (THF) under inert atmosphere:
3-Fluoro-4-methylbenzyl bromide+Zn3-Fluoro-4-methylbenzylzinc bromide\text{3-Fluoro-4-methylbenzyl bromide} + \text{Zn} \rightarrow \text{3-Fluoro-4-methylbenzylzinc bromide}
This method mirrors the preparation of 3-chloro-2-fluorobenzylzinc bromide, where zinc directly inserts into the carbon-halogen bond .

Transmetallation from Grignard Reagents

A Grignard reagent (e.g., 3-fluoro-4-methylbenzylmagnesium bromide) reacts with zinc bromide:
3-Fluoro-4-methylbenzylMgBr+ZnBr23-Fluoro-4-methylbenzylzinc bromide+MgBr2\text{3-Fluoro-4-methylbenzylMgBr} + \text{ZnBr}_2 \rightarrow \text{3-Fluoro-4-methylbenzylzinc bromide} + \text{MgBr}_2
Zinc bromide’s role as a catalyst in bromination reactions, as seen in the synthesis of 3-bromo-4-fluorobenzaldehyde, underscores its utility in facilitating such transformations .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control (5–35°C) and inert conditions, optimizing yield (>90%) and purity (>95%) . Critical parameters include:

  • Solvent: THF or diethyl ether

  • Catalyst: Zinc bromide (1:2 molar ratio to substrate)

  • Reaction Time: 2–3 hours

Reactivity and Chemical Applications

Cross-Coupling Reactions

3-Fluoro-4-methylbenzylzinc bromide excels in Negishi couplings, forming biaryl structures essential in drug intermediates. For example, coupling with aryl halides via palladium catalysis:
Ar-X+3-Fluoro-4-methylbenzylzinc bromidePd(PPh3)4Ar-C6H3F-CH3+ZnBrX\text{Ar-X} + \text{3-Fluoro-4-methylbenzylzinc bromide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C}_6\text{H}_3\text{F-CH}_3 + \text{ZnBrX}
This reactivity parallels (3-fluoro-4-(trifluoromethyl)benzyl)zinc(II) bromide, though the methyl group’s electron-donating effect accelerates transmetallation compared to trifluoromethyl analogues .

Functional Group Compatibility

The reagent tolerates esters, nitriles, and ketones, making it versatile in multi-step syntheses. Its stability in THF at −20°C for weeks ensures practical handling.

Comparative Analysis with Analogues

CompoundMolecular FormulaReactivity (Relative Rate)Stability in THF
3-Fluoro-4-methylbenzylzinc bromideC₈H₉BrFZn1.0 (Reference)>1 month
3-Chloro-2-fluorobenzylzinc bromideC₇H₅BrClFZn0.83 weeks
(3-Fluoro-4-(trifluoromethyl)benzyl)zinc bromideC₈H₅BrF₄Zn0.62 weeks

The methyl group enhances stability and electron density at the zinc center, whereas electron-withdrawing groups (e.g., -CF₃) reduce reactivity .

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